molecular formula C11H12N2O3 B2964947 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953727-19-0

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No. B2964947
CAS RN: 953727-19-0
M. Wt: 220.228
InChI Key: KFDBNPDVIQMHPC-UHFFFAOYSA-N
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Description

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound with a molecular weight of 204.23 . It is a powder at room temperature . The IUPAC name for this compound is 3-(tert-butyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a powder at room temperature . Its melting point is between 47-48 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

The oxazole ring, a component of the 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid structure, has been associated with antimicrobial properties . This compound could be explored for its potential use in developing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens.

Anticancer Research

Fused pyridine derivatives, like the one , have shown promise in anticancer research . They can be designed to interfere with specific biological pathways that are crucial for cancer cell survival, making them potential candidates for targeted cancer therapies.

Drug Design and Solubility

The structural features of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid contribute positively to the solubility, polarity, and lipophilicity of compounds . These properties are highly valuable in drug design, especially for increasing the bioavailability of drugs.

Biological Activity Enhancement

The oxazole ring is known to enhance the biological activity of pharmaceutical compounds. Incorporating this moiety into drug molecules can improve their efficacy and potency .

Material Science

In material science, the unique chemical structure of this compound could be utilized in the synthesis of novel materials with specific electronic or photonic properties .

Chemical Synthesis Intermediate

This compound serves as an intermediate in chemical syntheses, particularly in the preparation of more complex molecules for pharmaceutical research . Its reactivity can be harnessed to create diverse chemical entities.

Safety and Hazards

The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazole derivatives, which “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a part of, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities and have a wide spectrum of biological activities . This suggests that “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” and similar compounds may have potential for future research and development in medicinal chemistry .

properties

IUPAC Name

3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBNPDVIQMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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